Bipyridine Regioisomerism Defines Kinase Inhibitory Phenotype: 2,3'-Bipyridin-4-ylmethyl vs. 3,3'-Bipyridin-5-ylmethyl vs. 2,3'-Bipyridin-3-ylmethyl Connectivity
The bipyridine regioisomerism of N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide differentiates it from close positional isomers. In the TGF-βRI (ALK5) inhibitor series exemplified by US20130102608, bipyridyl amides with 2,3'-connectivity and 4-ylmethyl substitution exhibited IC50 values spanning 0.5–500 nM against ALK5 in enzymatic assays, while systematic alteration to 3,3'-connectivity shifted the selectivity window toward ALK1 and reduced ALK5 affinity by >5-fold [1]. The target compound's 2,3'-bipyridine topology orients the 4-cyanophenyl group into a distinct vector relative to the kinase hinge region compared with the 3-ylmethyl regioisomer (CAS 1904294-44-5), which places the amide chain in a sterically distinct orientation .
| Evidence Dimension | Bipyridine connectivity and substitution position effect on kinase inhibitory potency |
|---|---|
| Target Compound Data | 2,3'-bipyridin-4-ylmethyl connectivity (unique to CAS 2034440-36-1 among close analogues) |
| Comparator Or Baseline | 3,3'-bipyridin-5-ylmethyl regioisomer (CAS 2310039-83-7) and 2,3'-bipyridin-3-ylmethyl regioisomer (CAS 1904294-44-5): both differ in attachment point and predicted binding geometry |
| Quantified Difference | Class-level SAR: 4-ylmethyl vs. 3-ylmethyl substitution in 2,3'-bipyridine scaffolds alters kinase IC50 values by 5- to >50-fold depending on target (based on ALK5/ALK1 selectivity data from US20130102608 series) |
| Conditions | TGF-β receptor kinase (ALK5, ALK1) enzymatic assays; recombinant kinase domains; ATP concentration at Km |
Why This Matters
For procurement in kinase inhibitor research, the specific bipyridine regioisomer determines whether the compound hits ALK5, ALK1, or loses potency entirely—substituting a positional isomer without confirming SAR can invalidate an entire screening campaign.
- [1] Hoelzemann G, Dorsch D, Jonczyk A, Amendt C, Zenke F. Bipyridyl derivatives. US Patent Application US20130102608 A1. See Table 1 for ALK5 IC50 data across bipyridine substitution variants. View Source
